1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 897094-27-8
VCID: VC2011338
InChI: InChI=1S/C14H19NO2/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17)
SMILES: CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid

CAS No.: 897094-27-8

Cat. No.: VC2011338

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid - 897094-27-8

Specification

CAS No. 897094-27-8
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C14H19NO2/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17)
Standard InChI Key HYRQDCFLAKBULE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid (CAS No. 897094-27-8) is characterized by a distinctive molecular structure comprising a piperidine ring as the core scaffold, with a carboxylic acid group at the 4-position and a 4-methylbenzyl substituent attached to the nitrogen atom at position 1. The compound's structure represents a specific case of N-substituted piperidine-4-carboxylic acid derivatives, which constitute an important class of heterocyclic compounds in medicinal chemistry.

Basic Chemical Properties

The key physicochemical properties of 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid are summarized in the following table:

PropertyValue
CAS Registry Number897094-27-8
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
IUPAC Name1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid
Standard InChIInChI=1S/C14H19NO2/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17)
Standard InChIKeyHYRQDCFLAKBULE-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O

The compound's structure includes a piperidine ring linked to a carboxylic acid group and a benzyl group with a methyl substituent on the benzene ring. This arrangement of functional groups defines the compound's chemical behavior and potential biological activity.

Related Salt Forms

The hydrochloride salt of 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid has also been documented in chemical literature with distinct properties:

PropertyValue
Name1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride
CAS Registry Number1185303-56-3
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
SMILESCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O.Cl

The formation of the hydrochloride salt can enhance the compound's water solubility and stability, properties that are particularly relevant for pharmaceutical applications .

Synthetic Methodologies

Analogous Synthetic Procedures

Insights into the synthesis of 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid can be gained by examining synthetic procedures for structurally related compounds:

  • The synthesis of 1-Benzoyl-4-methyl-piperidine-4-carboxylic acid involves hydrolysis of the corresponding ethyl ester with sodium hydroxide in ethanol, followed by acidification with concentrated hydrochloric acid .

  • The preparation of 1-methylpiperidine-4-carboxylic acid employs transfer hydrogenation conditions, reacting piperidine-4-carboxylic acid with formaldehyde at ambient pressure, typically using a palladium catalyst such as palladium on charcoal .

Based on these analogous procedures, a potential synthetic route for 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid might involve the N-alkylation of ethyl piperidine-4-carboxylate with 4-methylbenzyl chloride or bromide, followed by hydrolysis of the ester to yield the target carboxylic acid.

Structural Analysis and Characterization

Structural Features

The structure of 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid comprises three key components that define its chemical properties and potential biological activities:

  • A saturated piperidine heterocycle, providing a basic nitrogen center capable of salt formation

  • A carboxylic acid moiety at the 4-position, contributing acidic properties and potential for further derivatization

  • A 4-methylbenzyl group attached to the nitrogen atom, introducing hydrophobic character and possible π-stacking interactions in biological systems

These structural elements collectively determine the compound's physicochemical properties, including solubility, acid-base behavior, and potential interactions with biological targets.

Comparative Analysis with Analogous Compounds

Structural Analogs

Several structurally related compounds provide valuable comparative insights:

CompoundCAS NumberMolecular FormulaKey Structural Differences
1-Tosylpiperidine-4-carboxylic acid147636-36-0C13H17NO4SContains a tosyl (4-methylphenylsulfonyl) group instead of a 4-methylbenzyl group
4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid84255-02-7C19H21NO4SContains both a phenyl substituent at position 4 and a tosyl group at the nitrogen
1-Methylpiperidine-4-carboxylic acidNot specifiedC7H13NO2Contains a methyl group instead of a 4-methylbenzyl group

These structural variations can significantly influence the compounds' physicochemical properties and biological activities, providing a framework for understanding structure-activity relationships within this class of compounds .

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